2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Overview
Description
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free condition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylamino)propanoic acid
- 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 4-morpholinecarbodithioate
- 2-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylnicotinamide
Uniqueness
Compared to similar compounds, 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide stands out due to its unique combination of the benzothiazole ring and the phenylacetamide moiety. This structural arrangement imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-15(18-12-6-2-1-3-7-12)10-23-11-16(22)20-17-19-13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFPRQIUFBDQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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